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2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde typically involves the chlorination of imidazole derivatives. One common method includes the reaction of imidazole with chloroacetaldehyde under controlled conditions to introduce the chloroethyl group. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under mild conditions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The chloroethyl group is particularly reactive, allowing the compound to alkylate nucleophilic centers, which can result in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound with a chloroethyl group, used as a solvent and chemical intermediate.
2-Chloro-1-methylimidazole: Similar imidazole derivative with different substituents, used in various chemical syntheses.
Uniqueness
2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the chloroethyl group and the imidazole ring, which confer distinct reactivity and biological activity
Biological Activity
2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms, supported by various studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with chlorinated ethyl groups. This process can be optimized using various reagents and conditions to enhance yield and purity. While specific synthetic pathways may vary, key steps often include:
- Formation of the Imidazole Ring : Starting materials are selected to ensure the formation of the imidazole core.
- Chlorination : Chlorination reactions introduce the chloroethyl side chain.
- Aldehyde Formation : The final step involves converting a suitable precursor into the carbaldehyde functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its mechanism primarily involves inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
Table 1: Cytotoxic Activity against Cancer Cell Lines
The compound exhibited significant cytotoxicity, particularly against HCT-116 cells, with an IC50 value as low as 6 µM, indicating strong antiproliferative effects.
The biological activity is attributed to several mechanisms:
- CDK2 Inhibition : The compound has shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells .
- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased markers of apoptosis, such as caspase activation and PARP cleavage .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A detailed investigation revealed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates, supporting its potential as an effective anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of imidazole derivatives. Modifications at various positions on the imidazole ring or the chloroethyl side chain can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Substitution at C5 | Increased CDK2 inhibition |
Variation in side chain length | Altered cytotoxicity profile |
Properties
Molecular Formula |
C6H6Cl2N2O |
---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6Cl2N2O/c7-1-2-10-5(4-11)3-9-6(10)8/h3-4H,1-2H2 |
InChI Key |
SETZALYZECFVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)Cl)CCCl)C=O |
Origin of Product |
United States |
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